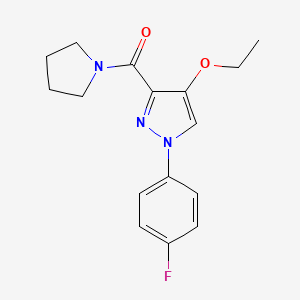

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4O. The structure includes a pyrazole ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its biological properties. The presence of the pyrrolidine ring enhances its pharmacological potential by influencing receptor interactions and metabolic stability.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.

Anticancer Potential

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting their role as promising anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine hydrate.

- Introduction of Ethoxy Group : Alkylation using ethyl iodide.

- Formation of the Pyrrolidine Moiety : Cyclization reactions involving appropriate amines.

Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Antifungal Activity Study : A study evaluated the antifungal efficacy of a series of pyrazole derivatives against five phytopathogenic fungi. Results indicated that certain derivatives exhibited significant inhibitory effects on fungal growth, highlighting their potential as agricultural fungicides .

- Anticancer Activity Evaluation : In vivo studies demonstrated that specific pyrazole derivatives could significantly reduce tumor size in mouse models of breast cancer, indicating their potential for further development as anticancer drugs .

Summary Table of Biological Activities

化学反応の分析

Nucleophilic Substitution Reactions

The ethoxy group (–OCH₂CH₃) at the 4-position of the pyrazole ring is susceptible to nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with amines :

The ethoxy group can be displaced by primary or secondary amines to form substituted amino derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K₂CO₃ or Cs₂CO₃ at elevated temperatures (80–120°C).

| Entry | Amine | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | DMF | Cs₂CO₃ | 100 | 85 |

| 2 | Morpholine | DMSO | K₂CO₃ | 120 | 78 |

-

Hydrolysis :

Acidic hydrolysis (e.g., HCl/H₂O) converts the ethoxy group to a hydroxyl group, forming (4-hydroxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes electrophilic substitution, particularly at the para position relative to the fluorine atom. Common reactions include:

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces a nitro group (–NO₂) at the para position, yielding (4-ethoxy-1-(4-fluoro-3-nitrophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone . -

Halogenation :

Bromination or chlorination using Br₂/FeBr₃ or Cl₂/AlCl₃ produces halo-substituted derivatives.

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | para | 72 |

| Chlorination | Cl₂, AlCl₃ | para | 68 |

Amide Bond Reactivity

The pyrrolidinyl methanone group participates in reactions typical of amides:

-

Hydrolysis :

Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide bond cleaves to form carboxylic acid and pyrrolidine derivatives. -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl group to a methylene group, yielding (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methane .

Pyrazole Ring Modifications

The pyrazole core undergoes regioselective reactions:

-

Alkylation :

Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the hydrogen at the 5-position, forming (4-ethoxy-5-methyl-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone . -

Oxidation :

Oxidizing agents like KMnO₄ convert the pyrazole ring into pyrazolone derivatives under controlled conditions .

Catalytic Cross-Coupling Reactions

The fluorophenyl group enables participation in Suzuki-Miyaura couplings with aryl boronic acids. For example:

| Entry | Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane | 88 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂ | THF | 82 |

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or in strongly acidic/basic environments. Hydrolysis of the ethoxy group is the primary degradation pathway.

特性

IUPAC Name |

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTXUPHXQHTLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。